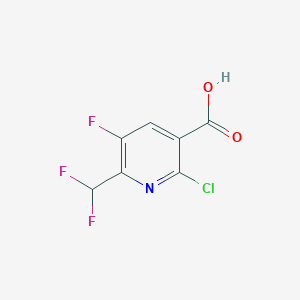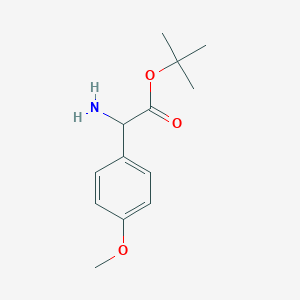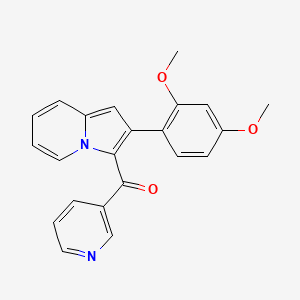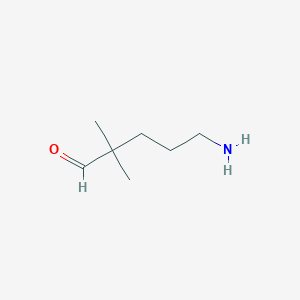
2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is of interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and difluoromethyl groups in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid typically involves multi-step reactions starting from readily available precursorsFor example, the chlorination of 2-chloro-6-fluorotoluene can be achieved using chromyl chloride, followed by further functionalization to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halogenating Agents: Such as chromyl chloride for chlorination.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation reactions may produce different carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound’s unique properties make it suitable for developing pesticides and herbicides.
Materials Science: It can be used in the development of advanced materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid include:
2-Chloro-6-fluorobenzoic acid: A halogenated benzoic acid derivative with similar reactivity.
2-Chloro-6-methylbenzoic acid: Another halogenated derivative with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the difluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H3ClF3NO2 |
|---|---|
Molecular Weight |
225.55 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2(7(13)14)1-3(9)4(12-5)6(10)11/h1,6H,(H,13,14) |
InChI Key |
UFJKWWZPPPAIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)C(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)




![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)


